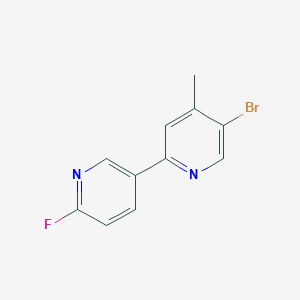
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 5-bromo-2-fluoropyridin-3-ol with methylating agents under specific conditions. For instance, the compound can be synthesized by dissolving 5-bromo-2-fluoropyridin-3-ol in acetonitrile, adding potassium carbonate, and then adding iodomethane dropwise. The reaction mixture is stirred at 80°C for 16 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-fluoropyridin-3-ol
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide
Uniqueness
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H8BrFN2 |
|---|---|
Peso molecular |
267.10 g/mol |
Nombre IUPAC |
5-bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3 |
Clave InChI |
CWEXEMNGSVTLHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)C2=CN=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


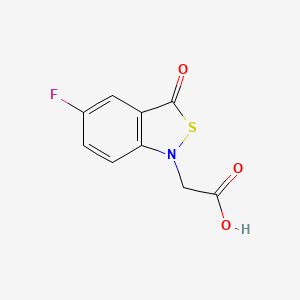
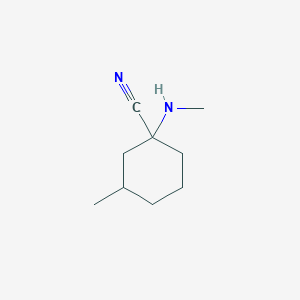
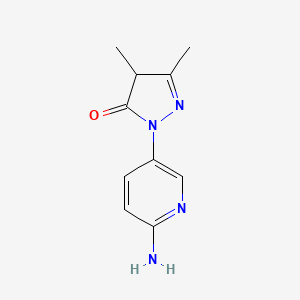
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


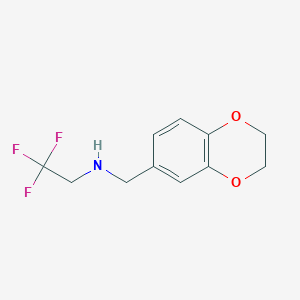
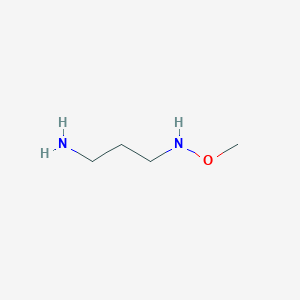

![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
